Ethyltrichlorosilane

Descripción general

Descripción

Ethyltrichlorosilane (ETS) is a compound that has been studied for its potential applications in various fields, including the development of chemisorbed films at the glass/air interface. These films have been analyzed using IR-excitation sum-frequency spectroscopy, revealing rapid energy transfer within the CH-stretching region and bimodal population relaxation of the CH3-stretching modes . Additionally, the thermal decomposition of ETS has been investigated, showing that the primary process involves a radical chain sequence leading to the formation of vinyl chloride and other products .

Synthesis Analysis

The synthesis of ethyltrichlorosilane and related compounds has been explored through various methods. For instance, ethyldichlorosilane, a related compound, can be synthesized through direct methods and alternative procedures such as organomagnesium and organoaluminum processes, hydrosilylation, and combined methods . Moreover, a novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a stepwise coupling polymerization, with the monomer being prepared by a hydrosilylation reaction10.

Molecular Structure Analysis

The molecular structure of compounds related to ethyltrichlorosilane has been characterized using various spectroscopic techniques. For example, the vibrational assignments of ethylmethylsilane, a compound with a similar ethyl group attached to a silicon atom, were made based on a modified Urey-Bradley force field, providing insights into the molecular forms of rotational isomers .

Chemical Reactions Analysis

Chemical reactions involving ethyltrichlorosilane and similar compounds have been extensively studied. Cyclopolysiloxanes were obtained from the hydrolyzate of ethyldichlorosilane, and their reactivity toward acid cleavage was characterized . Additionally, the copolymerization of ethylene with vinyltrialkoxysilanes has been reported, revealing a β-silyl elimination chain transfer mechanism in the traditional catalyst system . Furthermore, nickel-catalyzed copolymerization of ethylene and vinyltrialkoxysilanes has been explored, elucidating the chain-growth mechanism and yielding high molecular weight copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyltrichlorosilane and related compounds have been analyzed in various studies. For instance, fluorosilane compounds synthesized through hydrosilylation of chlorosilane exhibited lower viscosity, higher dielectric constant, and higher oxidation potential compared to their non-fluorinated counterparts . The mechanical flexibility and strength of ethenylene-bridged polymethylsiloxane aerogels, which could be synthesized from compounds similar to ethyltrichlorosilane, were also investigated, demonstrating high elasticity and resilience .

Aplicaciones Científicas De Investigación

Chemisorption Studies : ETS forms chemisorbed films at the glass/air interface. Its molecular monolayer at the dielectric surface has been investigated using IR-excitation sum-frequency spectroscopy, revealing rapid energy transfer in the CH-stretching region (M. Saß et al., 1999).

Preparation of Modified Fibers : ETS is used as a precursor in a room-temperature chemical vapor deposition process to create polysiloxane micro-structures on the surface of PBO fibers, enhancing their properties (Qirui Ma et al., 2017).

Fabrication of Superhydrophobic Composites : ETS has been utilized to functionalize glass fiber (GF) surfaces with polysiloxane, improving hydrophobicity and interfacial properties of GF-reinforced composites. This method significantly increases the interfacial shear strength of these composites (Junwei Lv et al., 2018).

Synthesis of Reactive Polymers : A novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a monomer derived from ETS, showing potential applications as an initiator for atom transfer radical polymerization (Chunqing Liu et al., 2001).

Creation of Ceramic Matrix Composites : ETS has been used as a source gas to fabricate SiC/SiC composites with desirable interface coatings, demonstrating high flexural strength and ductile fracture behavior. This indicates potential applications in creating tough ceramic matrix composites (Wen Yang et al., 2005).

Preparation of Superhydrophobic Materials for Oil/Water Separation : ETS is involved in creating superhydrophobic materials, such as modified EPDM foam rubber, which can be used for efficient oil/water separation, demonstrating high absorption capacity for oils and excellent reusability (Hao Liu & Yong Kang, 2018).

Mecanismo De Acción

Target of Action

Ethyltrichlorosilane, also known as Trichloro(ethyl)silane, is a chlorosilane compound . Its primary targets are water, moist air, and steam .

Mode of Action

Ethyltrichlorosilane reacts violently with its targets, producing heat and toxic, corrosive fumes of hydrogen chloride . This reaction is part of the broader class of reactions involving chlorosilanes, compounds in which silicon is bonded to one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups .

Result of Action

The primary result of Ethyltrichlorosilane’s action is the production of heat and toxic, corrosive fumes of hydrogen chloride . These fumes can cause serious or permanent injury . In addition, the heat generated from the reaction can lead to thermal burns or contribute to fire hazards.

Action Environment

The action of Ethyltrichlorosilane is heavily influenced by environmental factors. It reacts violently with water, steam, and moist air, producing heat and corrosive hydrogen chloride gas . Therefore, the presence of these substances in the environment would significantly influence the compound’s action, efficacy, and stability. Furthermore, Ethyltrichlorosilane is highly flammable and can form explosive mixtures with air , indicating that its action can also be influenced by the presence of ignition sources in the environment.

Safety and Hazards

Direcciones Futuras

The current outlook for the Ethyltrichlorosilane market is positive . The increasing demand for high-performance materials in industries such as electronics and automotive is expected to drive the growth of the market . The future outlook for the Ethyltrichlorosilane market also appears promising . The rising investments in research and development activities, coupled with the continuous advancements in the manufacturing processes, are anticipated to create lucrative opportunities for market players .

Propiedades

IUPAC Name |

trichloro(ethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYFEXPFPVDYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

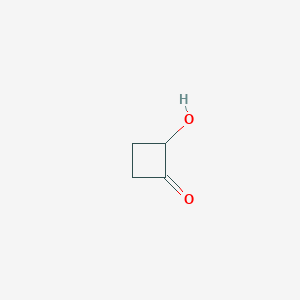

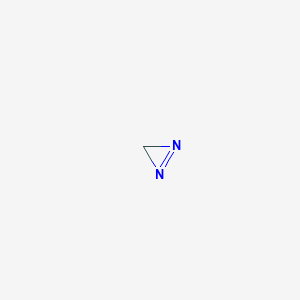

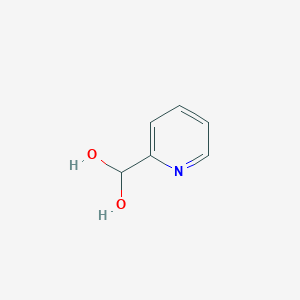

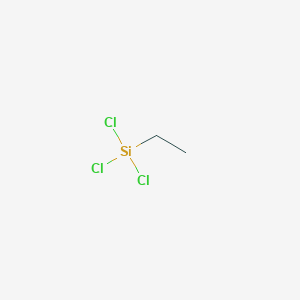

CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl3Si | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026940 | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1) | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

47.2 [mmHg], 47.2 mm Hg at 25 deg | |

| Record name | Trichloroethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ethyltrichlorosilane | |

Color/Form |

Liquid, COLORLESS LIQUID | |

CAS RN |

115-21-9 | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl silicon trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(ethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q81CH0W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-158 °F (EPA, 1998), -105.6 °C | |

| Record name | ETHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyltrichlorosilane interact with surfaces to modify their properties?

A1: Ethyltrichlorosilane readily hydrolyzes in the presence of moisture, forming silanol groups (Si-OH) that can chemically bond with hydroxyl groups present on various surfaces like silica, glass, and metals. This process, known as silanization, leads to the formation of a stable, hydrophobic polysiloxane layer on the surface. [, , , ] For example, ethyltrichlorosilane is used to modify the surface of glass fibers, enhancing their hydrophobicity and the interfacial properties of glass fiber reinforced composites. []

Q2: How does the density of ethyltrichlorosilane grafting affect the properties of silica nanoparticles?

A2: Research shows that controlling the density of ethyltrichlorosilane grafting on silica nanoparticles influences their dispersion in polymer matrices. [] Lower grafting densities, achieved by using a mixture of ethyltrichlorosilane and a reactive silane agent, result in better dispersion of silica nanoparticles in ethylene-α-olefin copolymer matrices. []

Q3: Can ethyltrichlorosilane be used to create superhydrophobic surfaces?

A3: Yes, studies demonstrate that ethyltrichlorosilane can be used as a precursor for creating superhydrophobic surfaces. [, ] For instance, plasma-enhanced chemical vapor deposition (PECVD) using ethyltrichlorosilane allows for the formation of polysiloxane nanotubes on melamine sponges. [] These modified sponges exhibit superhydrophobicity, enabling effective oil/water separation. []

Q4: What is the molecular formula and weight of ethyltrichlorosilane?

A4: The molecular formula of ethyltrichlorosilane is C2H5Cl3Si, and its molecular weight is 163.50 g/mol.

Q5: What spectroscopic techniques are used to characterize ethyltrichlorosilane?

A5: Several spectroscopic methods are employed to characterize ethyltrichlorosilane, including:

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups and confirm the presence of specific chemical bonds. For example, FTIR confirms the successful grafting of polysiloxane onto surfaces after treatment with ethyltrichlorosilane. [, ]

- NMR (Nuclear Magnetic Resonance Spectroscopy): Different nuclei within the molecule, such as 1H, 13C, and 29Si, can be analyzed using NMR to determine the structure and purity of the compound. []

- Raman Spectroscopy: This technique provides complementary information to FTIR and helps identify vibrational modes of molecules, offering insights into molecular structure. []

Q6: Does ethyltrichlorosilane participate in any notable catalytic reactions?

A6: While not a catalyst itself, ethyltrichlorosilane serves as a valuable starting material or precursor in various syntheses. For instance, it plays a crucial role in synthesizing soluble reactive ladder-like polysilsesquioxanes with reactive side-chain 2-(4-chloromethyl phenyl) ethyl groups. [] These polymers have potential applications as initiators for atom transfer radical polymerization and as precursors for advanced functional polymers. []

Q7: How does altering the alkyl group in alkyltrichlorosilanes affect their reactivity?

A7: Research indicates that changing the alkyl group in alkyltrichlorosilanes influences their reactivity. For example, in the photochlorination of alkyltrichlorosilanes and trichloroalkanes, the intensity of the mesomeric effect of chlorine depends on the electron-withdrawing power of other substituents on the molecule. [] This suggests that the reactivity of the molecule can be tuned by modifying the alkyl group.

Q8: What is known about the stability of ethyltrichlorosilane?

A8: Ethyltrichlorosilane is highly reactive with moisture, readily undergoing hydrolysis to form silanol groups. [, ] This property necessitates careful handling and storage under anhydrous conditions to prevent unwanted reactions and degradation.

Q9: What safety precautions should be taken when handling ethyltrichlorosilane?

A9: Due to its reactivity and potential hazards, ethyltrichlorosilane should be handled with caution.

Q10: What analytical methods are used to quantify ethyltrichlorosilane?

A10: Gas-liquid chromatography (GLC) is a common technique to analyze and quantify ethyltrichlorosilane. [] This method allows for the separation and quantification of different silanes based on their boiling points and interaction with the stationary phase of the GLC column. []

Q11: Are there any alternative compounds to ethyltrichlorosilane for specific applications?

A12: Yes, depending on the desired application, other silane coupling agents or surface modification techniques can be considered. Factors such as the target surface, desired hydrophobicity, and stability requirements will influence the choice of alternative. For example, other alkyltrichlorosilanes, such as methyltrichlorosilane and vinyltrichlorosilane, might be used in specific applications, with their choice dictated by the required properties of the final product. [, ]

Q12: What resources are available for researchers studying ethyltrichlorosilane?

A12: A wealth of resources exists for researchers, including:

Q13: How does research on ethyltrichlorosilane benefit from cross-disciplinary collaboration?

A13: The diverse applications of ethyltrichlorosilane necessitate a multidisciplinary approach, with researchers from various fields, including:

- Materials Science: Collaborations contribute to developing novel materials with tailored properties, such as hydrophobic coatings and composites. [, , ]

- Polymer Chemistry: Expertise in polymer chemistry enables the synthesis of complex polymers with specific functionalities using ethyltrichlorosilane as a building block. []

- Analytical Chemistry: Developments in analytical techniques ensure accurate characterization and quantification of ethyltrichlorosilane and its derivatives. [, , ]

- Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the potential environmental impact of ethyltrichlorosilane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.